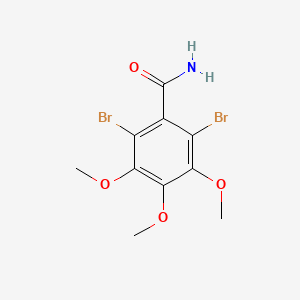

2,6-Dibromo-3,4,5-trimethoxybenzamide

Description

Properties

Molecular Formula |

C10H11Br2NO4 |

|---|---|

Molecular Weight |

369.01 g/mol |

IUPAC Name |

2,6-dibromo-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C10H11Br2NO4/c1-15-7-5(11)4(10(13)14)6(12)8(16-2)9(7)17-3/h1-3H3,(H2,13,14) |

InChI Key |

SXJXGKDHYDMWLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)Br)C(=O)N)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzamide typically involves the bromination of 3,4,5-trimethoxybenzamide. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

While specific industrial production methods for 2,6-Dibromo-3,4,5-trimethoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3,4,5-trimethoxybenzamide has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4,5-trimethoxybenzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and methoxy groups may influence its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents significantly alter the physicochemical and functional properties of benzamide derivatives:

N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide ()

- Substituents : A single bromine at the 4-position and methyl groups at 2- and 6-positions on the aniline ring.

- Impact : The absence of bromine at the 2- and 6-positions reduces steric hindrance and electronic withdrawal compared to the target compound. This may enhance solubility and alter reactivity in cross-coupling reactions .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()

- Substituents : Bromine on the aniline ring rather than the benzamide core.

- This structural variation influences crystal packing via N–H···O hydrogen bonds along the [101] axis .

2,6-Dibromo-3,4,5-trimethoxybenzoic Acid ()

- Substituents : Carboxylic acid group replaces the amide.

- Impact : The carboxylic acid forms catemeric chains via O–H···O hydrogen bonds, whereas the amide group in the target compound likely engages in N–H···O interactions, affecting solid-state packing and solubility .

Cytotoxic Derivatives ()

- Example : Compound 6e (a complex trimethoxybenzamide-based structure) shows cytotoxic activity against HepG2 cells (IC₅₀ = 4.2 µM).

- Comparison: The target compound’s 2,6-dibromo substitution may enhance cellular uptake or target binding compared to non-halogenated analogs, though this requires experimental validation .

Trimethobenzamide Hydrochloride ()

- Substituents: A dimethylaminoethoxy group instead of bromine.

- Impact : This derivative is an FDA-approved antinauseant, highlighting how substituent modifications can pivot pharmacological activity from cytotoxicity to neurological effects .

Supramolecular Polymerization ()

- Target Compound Role: Acts as a monomer in BDT-based supramolecular polymers, where bromine atoms facilitate π-stacking and electronic complementarity.

- Comparison: Non-brominated analogs (e.g., BODIPY derivative 2) exhibit weaker intermolecular interactions, underscoring bromine’s role in enhancing polymerization efficiency .

Fluorescent Derivatives ()

- Example: 6-(2,6-Dibromo-3,4,5-trimethoxyphenyl)-benzo[de]isoquinoline-dione (3e) displays strong solvatochromism (Stokes shift = 6,300 cm⁻¹).

- Comparison : The target compound’s amide group may quench fluorescence compared to fused-ring systems, but bromine substitution could stabilize excited states .

Sonogashira Coupling ()

- Target Compound : Used to synthesize BDT derivatives via twofold C–C coupling, achieving yields up to 86%.

- Comparison: Mono-brominated analogs (e.g., ) are less reactive in such reactions due to reduced halogen mobility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dibromo-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized to avoid side products?

- Methodological Answer : The synthesis often involves halogenation and methoxylation steps. For example, bromination of 3,4,5-trimethoxybenzoic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or acetic acid) is critical. Temperature control (0–5°C) minimizes over-bromination . Sonogashira cross-coupling reactions with ethynylphenyl derivatives can introduce functional groups for downstream applications, requiring anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) . Optimization via HPLC monitoring ensures purity (>95%) .

Q. How can the structural integrity of 2,6-Dibromo-3,4,5-trimethoxybenzamide be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃) and bromine substituents. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons near bromines show deshielding .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 409.92 for C₁₀H₁₀Br₂O₅) .

- X-ray Crystallography : Hirshfeld surface analysis reveals intermolecular interactions (e.g., Br···O contacts) and packing motifs .

Q. What are the primary applications of 2,6-Dibromo-3,4,5-trimethoxybenzamide in biological research?

- Methodological Answer : The compound serves as:

- Fluorescent Probes : Its brominated aromatic core enables strong solvatochromism (Stokes shifts >100 nm) for tracking molecular interactions in cellular imaging .

- Enzyme Inhibitors : Structural analogs (e.g., trimethoxybenzamide derivatives) inhibit acetylcholinesterase (IC₅₀ ~5 µM) in cognitive studies .

- Anticancer Agents : Derivatives with thiadiazole moieties show cytotoxicity against HeLa cells (IC₅₀ <10 µM) via apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How does the electronic structure of 2,6-Dibromo-3,4,5-trimethoxybenzamide influence its supramolecular polymerization behavior?

- Methodological Answer : The electron-withdrawing bromine and electron-donating methoxy groups create polarized π-systems. Variable-temperature UV-Vis (VT-UV) in methylcyclohexane (MCH) shows cooperative aggregation (Kₐgg ~10⁵ M⁻¹) at 25°C, with anti-cooperative effects in mixed BDT/BODIPY systems . DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (~3.2 eV) with fluorescence quenching in aggregated states .

Q. What strategies resolve contradictions in reported bioactivity data for 2,6-Dibromo-3,4,5-trimethoxybenzamide derivatives?

- Methodological Answer : Discrepancies arise from assay variability:

- Dose-Response Validation : Use standardized MTT assays with triplicate technical replicates and Z’-factor >0.5 to ensure reproducibility .

- Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to adjust for rapid degradation (t₁/₂ <30 min) in low-activity reports .

- Isomer Purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with differing IC₅₀ values (e.g., 5 µM vs. >50 µM) .

Q. How can computational modeling guide the design of 2,6-Dibromo-3,4,5-trimethoxybenzamide-based inhibitors?

- Methodological Answer :

- Docking Studies : AutoDock Vina simulates binding to targets like acetylcholinesterase (PDB: 4EY7). The trimethoxy group forms π-π interactions with Trp286, while bromines enhance hydrophobic fit .

- MD Simulations : GROMACS 2022 trajectories (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å) .

- QSAR Models : Hammett constants (σ ≈ 0.23 for -OCH₃) predict electron-donating effects on inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.